molecular formula C15H20O4 B008841 6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid CAS No. 106461-96-5

6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid

Cat. No.: B008841
CAS No.: 106461-96-5
M. Wt: 264.32 g/mol
InChI Key: MNBMVDGIDVXTOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid involves several steps. One common method includes the condensation of 2,3,5-trimethylhydroquinone with methyl vinyl ketone, followed by cyclization and subsequent oxidation to form the chroman ring . The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the hydroquinone form .

Mechanism of Action

The antioxidant activity of 6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid is primarily due to its ability to scavenge free radicals and reactive oxygen species. It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The compound targets various molecular pathways involved in oxidative stress, including the inhibition of lipid peroxidation and protection of DNA from oxidative damage .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMVDGIDVXTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397761
Record name 6-Methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106461-96-5
Record name 6-Methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid

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